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An In-depth Technical Guide on 3-(pyridin-4-yl)-1H-pyrazol-5-amine

Introduction
3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole

ring substituted with a pyridine ring and an amine group. The pyrazole motif is recognized as a

"privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of

biological targets.[1] This core structure is particularly prominent in the development of kinase

inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1][2]

The strategic placement of the pyridine and amine functional groups allows for diverse

chemical modifications, making it a versatile starting point for the synthesis of novel therapeutic

agents. This guide provides a comprehensive overview of the synthesis, biological activities,

and experimental methodologies associated with 3-(pyridin-4-yl)-1H-pyrazol-5-amine and its

derivatives, aimed at researchers and professionals in the field of drug development.

Synthesis and Chemical Properties
The synthesis of the 3-(pyridin-4-yl)-1H-pyrazol-5-amine core and its derivatives can be

achieved through several established chemical routes. A common and effective method

involves the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate.[3]
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Starting Materials

β-Ketonitrile
(e.g., 3-oxo-3-(pyridin-4-yl)propanenitrile)

Cyclocondensation Reaction

Hydrazine Monohydrate
(NH₂NH₂·H₂O)

3-(pyridin-4-yl)-1H-pyrazol-5-amine

Formation of Pyrazole Ring

Further Derivatization
(e.g., Acylation, Reductive Amination)

Bioactive Derivatives

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-amine and its

derivatives.

Chemical Properties of the Core Structure
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Property Value Reference

Molecular Formula C₈H₈N₄ [4]

Molecular Weight 160.18 g/mol [4]

Appearance Solid [4]

Storage Conditions
2-8°C, Sealed in dry, Keep in

dark place
[4]

Biological Activities and Therapeutic Potential
The 3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold is a cornerstone in the design of potent

kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a

hallmark of many diseases, including cancer.[1] Derivatives of this compound have

demonstrated significant activity against a variety of kinases and have shown promise as

anticancer and anti-inflammatory agents.[5][6]

Anticancer Activity
The primary therapeutic application explored for derivatives of 3-(pyridin-4-yl)-1H-pyrazol-5-
amine is in oncology. These compounds have been shown to inhibit several kinases that are

crucial for cancer cell proliferation, survival, and migration.

Kinase Inhibition: The pyrazole-pyridine system is effective in targeting the ATP-binding

pocket of various kinases.[1] Regioisomeric switching of substituents on the pyrazole ring

can completely change the inhibitory profile from p38α MAP kinase to other kinases relevant

in cancer.[6] Derivatives have been developed as potent inhibitors of Cyclin-Dependent

Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase

3 (FLT3).[5][7][8]

Cytotoxicity:In vitro studies have confirmed the cytotoxic effects of these derivatives against

a broad panel of human cancer cell lines.[5][9] The mechanism often involves the induction

of apoptosis (programmed cell death) and cell cycle arrest, typically at the G2/M phase.[1][9]

Tubulin Polymerization Inhibition: Certain derivatives have been found to inhibit tubulin

polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel.
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This disruption of the cellular cytoskeleton leads to mitotic arrest and apoptosis.[9]

Table 1: Kinase Inhibitory Activity of Representative Derivatives

Derivative Target Kinase(s) IC₅₀ (nM) Reference

N-(3-

methoxyphenyl)-6-(7-

(1-methyl-1H-pyrazol-

4-yl)imidazo[1,2-

a]pyridin-3-yl)pyridin-

2-amine (Compound

1)

FLT3-ITD < 10 (approx.) [7]

Compound 10h (a 5-

amino-1H-pyrazole-4-

carboxamide

derivative)

FGFR1, FGFR2,

FGFR3,

FGFR2V564F

46, 41, 99, 62 [8]

AT9283 (a pyrazol-4-

yl urea derivative)

Aurora A, Aurora B,

JAK2
~3 [10]

Table 2: Cytotoxic Activity (IC₅₀) of Representative Derivatives
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Derivative Cell Line Cancer Type IC₅₀ (µM) Reference

Thioalkyl-

substituted N-(3-

methoxyphenyl)-

3-(pyridin-4-

yl)-1H-pyrazole-

5-carboxamide

HCT-116 Colon Cancer
Potent (not

specified)
[5]

Compound 6c

(an indolo-

pyrazole grafted

with

thiazolidinone)

SK-MEL-28 Melanoma 3.46 [9]

N-(3-

methoxyphenyl)-

6-(7-(1-methyl-

1H-pyrazol-4-

yl)imidazo[1,2-

a]pyridin-3-

yl)pyridin-2-

amine

(Compound 1)

MV4-11
Acute Myeloid

Leukemia
0.0034 [7]

Compound 10h

(a 5-amino-1H-

pyrazole-4-

carboxamide

derivative)

NCI-H520 Lung Cancer 0.019 [8]

Compound 10h

(a 5-amino-1H-

pyrazole-4-

carboxamide

derivative)

SNU-16 Gastric Cancer 0.059 [8]

Other Biological Activities
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Beyond oncology, derivatives have been screened for other potential therapeutic uses. Some

compounds have exhibited moderate to good anti-inflammatory, antifungal, and antimicrobial

activities, highlighting the broad biological potential of this chemical scaffold.[5]

Signaling Pathway Inhibition
A key mechanism of action for many 3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives is the

inhibition of kinase-mediated signaling pathways that control the cell cycle. For instance,

inhibition of Cyclin-Dependent Kinases (CDKs) like CDK2 can halt the cell cycle, preventing

cancer cell proliferation.

CDK-Mediated Cell Cycle Progression
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Caption: Inhibition of the CDK2 pathway, leading to cell cycle arrest at the G1/S transition.
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Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for drug discovery and

development. Below are representative methodologies for the synthesis and biological

evaluation of 3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives based on published literature.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-1-(4-
nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine[6]

Preparation of LDA Solution: Add 20 mmol of n-butyllithium to a solution of diisopropylamine

(20 mmol) in 30 ml of dry THF at -78°C (195 K) under an inert atmosphere.

Lithiation: Cool the LDA solution to -78°C (195 K). Add 14 mmol of 4-fluorophenylacetonitrile

in 10 ml of THF dropwise. Stir the reaction mixture for 45 minutes at this temperature.

Coupling Reaction: Slowly add 5 mmol of N-(4-nitrophenyl)-4-pyridinecarbohydrazonoyl

chloride to the reaction mixture. Continue stirring for 1 hour at -78°C.

Work-up: Allow the reaction to warm to room temperature (293 K). Quench the reaction by

adding 50 ml of water.

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 ml).

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄.

Remove the solvent under reduced pressure until the volume is approximately 5 ml.

Purification: The pure product will precipitate from the concentrated solution. Collect the solid

by filtration. The reported yield is 36%. Recrystallization from a THF/diethyl ether mixture can

yield crystals suitable for X-ray analysis.

Protocol 2: In Vitro Cytotoxicity - MTT Assay[9]
Cell Seeding: Seed cancer cells (e.g., HCT-116, SK-MEL-28) in 96-well plates at a density of

5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours at 37°C

in a 5% CO₂ atmosphere.
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Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.

Replace the medium in the wells with the medium containing the test compounds at various

concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of

cell growth) using non-linear regression analysis.

Protocol 3: FLT3 Kinase Inhibition Assay (ADP-Glo™)[7]
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the FLT3 kinase,

the substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

Inhibitor Addition: Add the test compound at various concentrations to the reaction wells.

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60

minutes) to allow the kinase reaction to proceed.

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction

and deplete the remaining ATP. Incubate for 40 minutes.

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and

introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP

produced. Incubate for 30 minutes.

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
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Data Analysis: The amount of ADP formed is proportional to the kinase activity. Calculate the

percentage of inhibition for each compound concentration relative to a no-inhibitor control

and determine the IC₅₀ value.

General Experimental Workflow for Drug Discovery
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In Vitro Cytotoxicity Screening
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Caption: A typical workflow for the discovery and development of kinase inhibitors.
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Conclusion
3-(pyridin-4-yl)-1H-pyrazol-5-amine represents a highly valuable and versatile scaffold for the

development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic

accessibility and the rich chemical space available for derivatization have enabled the creation

of potent inhibitors of various kinases crucial to cancer pathology. The extensive research into

its derivatives has yielded compounds with nanomolar efficacy against cancer cells and specific

molecular targets. Future research will likely focus on optimizing the pharmacokinetic and

pharmacodynamic properties of lead compounds, exploring novel therapeutic applications

beyond cancer, and developing next-generation inhibitors that can overcome clinical drug

resistance. This technical guide consolidates the existing literature, providing a solid foundation

for researchers aiming to harness the therapeutic potential of this remarkable molecular

framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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